N-(2-adamantyl)-N-ethyl-4-fluorobenzamide
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Overview
Description
“N-(2-adamantyl)-N-ethyl-4-fluorobenzamide” is a compound that contains an adamantyl group. Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .
Synthesis Analysis
The synthesis of adamantyl-substituted polymers involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .Molecular Structure Analysis
The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces . Various functional groups can be introduced onto the tertiary bridgehead carbons under suitable reaction conditions .Chemical Reactions Analysis
Adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes can undergo addition polymerization . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
Adamantane is known for its high thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .Scientific Research Applications
Synthesis of Ureas and Thioureas
Methods have been developed for the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas in 36–87% yields by the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates and isothiocyanates .
Inhibitor of Soluble Epoxide Hydrolase (sEH)
The compound has been used in the development of new adamantane-containing sEH inhibitors. The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against soluble epoxide hydrolase (up to 2.5 times), as well as improves their solubility in water .
Antiviral Agents
Adamantylarylamines and adamantylhetarylamines, which can be obtained from 2-(adamantan-2-yl)ethanamine, are promising precursors to new antiviral agents. For example, 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide is active against tick-borne encephalitis virus .
Alzheimer’s Disease Therapy
(S)-N-[2-(Adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)propanamide can be regarded as a potential drug for the symptomatic therapy of Alzheimer’s disease due to its inhibitory activity against butyrylcholinesterase (BChE) .
Synthesis of Functional Adamantane Derivatives
The high reactivity of unsaturated adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Production of High-Energy Fuels and Oils
Unsaturated adamantane derivatives can be used in the production of thermally stable and high-energy fuels and oils .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that “N-(2-adamantyl)-N-ethyl-4-fluorobenzamide” and similar compounds could have potential applications in these fields.
Mechanism of Action
Target of Action
Similar adamantane-containing compounds have been reported to target enzymes like soluble epoxide hydrolase (seh) , which plays a crucial role in the arachidonic acid cascade .
Mode of Action
It can be inferred from related studies that adamantane derivatives may interact with their targets through a key-lock model , potentially altering the function of the target enzyme or receptor.
Biochemical Pathways
Related adamantane derivatives have been found to be involved in the arachidonic acid cascade , potentially affecting the conversion of fatty acid epoxides into vicinal diols .
Pharmacokinetics
It is known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the solubility of similar compounds .
Result of Action
Related adamantane derivatives have shown antiarrhythmic activity in models of calcium chloride and aconitin arrhythmia .
Action Environment
The stability of similar adamantane derivatives has been reported to be high, with some compounds being thermally stable up to a temperature of about 150°c .
properties
IUPAC Name |
N-(2-adamantyl)-N-ethyl-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-2-21(19(22)14-3-5-17(20)6-4-14)18-15-8-12-7-13(10-15)11-16(18)9-12/h3-6,12-13,15-16,18H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNHIXKSYPKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-N-ethyl-4-fluorobenzamide |
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